Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with the following chemical structure:
Structure: C20H18ClN3O3
This compound belongs to the class of pyrrole derivatives and exhibits interesting properties due to its unique substitution pattern. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:
Acylation: Ethyl 2-(4-aminophenyl)-3,3,3-trifluoro-2-hydroxypropanoate is acylated with 4-chlorophenyl isocyanate to form the carbamate intermediate.
Amidation: The carbamate intermediate undergoes amidation with 4-chloroaniline to yield the target compound.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound contains functional groups (hydroxyl and carbonyl) susceptible to oxidation.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group is feasible.
Acylation: Acyl chlorides (e.g., acetyl chloride) and base (pyridine).
Amidation: Amine (4-chloroaniline) and coupling reagents (e.g., EDC/HOBt).
Major Products: The major product is the target compound itself.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemical Biology: Used as a probe in biological studies.
Materials Science: Explored for material properties.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
While no direct analogs exist, compounds with similar substitution patterns and functional groups may exhibit comparable reactivity and applications.
Properties
Molecular Formula |
C19H18ClF3N2O4 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
ethyl 2-[4-[(4-chlorophenyl)carbamoylamino]-3-methylphenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C19H18ClF3N2O4/c1-3-29-16(26)18(28,19(21,22)23)12-4-9-15(11(2)10-12)25-17(27)24-14-7-5-13(20)6-8-14/h4-10,28H,3H2,1-2H3,(H2,24,25,27) |
InChI Key |
KXOOURGKDRUYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl)C)(C(F)(F)F)O |
Origin of Product |
United States |
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